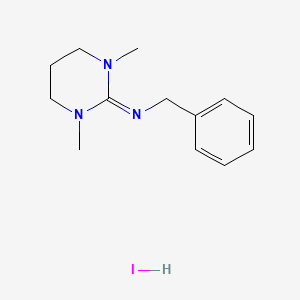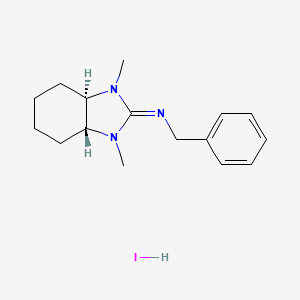
N-benzyl-1,3-dimethyl-1,3-diazinan-2-imine;hydroiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-1,3-dimethyl-1,3-diazinan-2-imine;hydroiodide is an organic compound that features a diazinane ring substituted with benzyl and dimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-1,3-dimethyl-1,3-diazinan-2-imine;hydroiodide typically involves the reaction of benzylamine with dimethylamine in the presence of a suitable catalyst. The reaction conditions often include controlled temperature and pressure to ensure the formation of the desired product. The hydroiodide salt is then formed by reacting the free base with hydroiodic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or distillation to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-1,3-dimethyl-1,3-diazinan-2-imine;hydroiodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like alkyl halides or aryl halides can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines.
Scientific Research Applications
N-benzyl-1,3-dimethyl-1,3-diazinan-2-imine;hydroiodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in polymerization reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a therapeutic agent.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N-benzyl-1,3-dimethyl-1,3-diazinan-2-imine;hydroiodide involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions. Its biological activity may be attributed to its ability to interact with cellular components, leading to disruption of normal cellular functions.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylbenzylamine: Similar in structure but lacks the diazinane ring.
N-Benzyl-N,N-dimethylamine: Another related compound with similar functional groups.
Uniqueness
N-benzyl-1,3-dimethyl-1,3-diazinan-2-imine;hydroiodide is unique due to the presence of the diazinane ring, which imparts distinct chemical and physical properties. This structural feature differentiates it from other similar compounds and contributes to its specific reactivity and applications.
Properties
IUPAC Name |
N-benzyl-1,3-dimethyl-1,3-diazinan-2-imine;hydroiodide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3.HI/c1-15-9-6-10-16(2)13(15)14-11-12-7-4-3-5-8-12;/h3-5,7-8H,6,9-11H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEKNEFOLEUEHMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(C1=NCC2=CC=CC=C2)C.I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20IN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Tert-butyl 3-[2-[(5-cyanopyridin-2-yl)amino]propyl]azetidine-1-carboxylate](/img/structure/B7408474.png)
![methyl (3S,4S)-1-[1-(4-chlorophenyl)ethyl]-4-(3-methylimidazol-4-yl)pyrrolidine-3-carboxylate](/img/structure/B7408478.png)
![Methyl 1-[[2-(6,7-dimethyl-1-benzofuran-3-yl)acetyl]amino]-3-(hydroxymethyl)cyclobutane-1-carboxylate](/img/structure/B7408485.png)
![Tert-butyl 3-[1-[(2-oxoazepan-3-yl)amino]propyl]pyrrolidine-1-carboxylate](/img/structure/B7408500.png)


![6-Methyl-2-[(1-prop-2-enyltetrazol-5-yl)sulfanylmethyl]pyridin-3-ol](/img/structure/B7408516.png)
![2-[(1-Ethylimidazol-2-yl)sulfanylmethyl]-6-methylpyridin-3-ol](/img/structure/B7408521.png)
![5-[[5-(Cyclohexylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-1,3,4-oxadiazol-2-amine](/img/structure/B7408522.png)
![5-[[5-(4-Propan-2-ylanilino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-1,3,4-oxadiazol-2-amine](/img/structure/B7408531.png)
![5-(imidazo[1,2-a]pyridin-5-ylmethylsulfanyl)-N-(2,2,2-trifluoroethyl)-1,3,4-thiadiazol-2-amine](/img/structure/B7408538.png)
![5-(imidazo[5,1-b][1,3]thiazol-3-ylmethylsulfanyl)-N,N-dimethyl-1,3,4-thiadiazol-2-amine](/img/structure/B7408542.png)

![(2S)-2-N-[5-fluoro-2-hydroxy-4-(trifluoromethyl)phenyl]pyrrolidine-1,2-dicarboxamide](/img/structure/B7408566.png)
